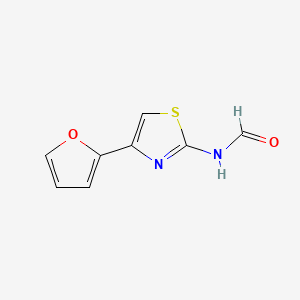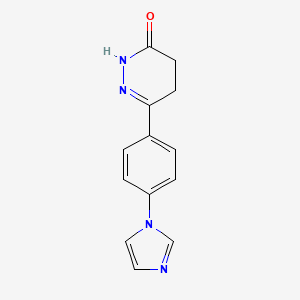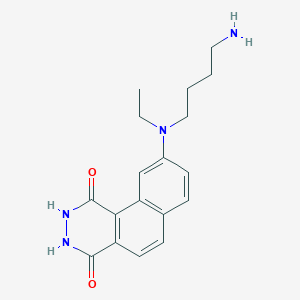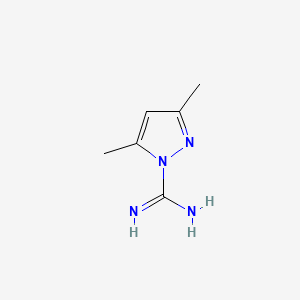
3,5-Dimethylpyrazole-1-carboxamidine
Vue d'ensemble
Description
3,5-Dimethylpyrazole-1-carboxamidine (3,5-DMPC) is a synthetic chemical compound that is widely used in scientific research. It is a member of the pyrazole family, which is a group of five-membered nitrogen-containing heterocyclic compounds. 3,5-DMPC is a versatile compound that is used in a variety of applications and has been studied for its biochemical, physiological, and pharmacological effects. In
Applications De Recherche Scientifique
Synthesis and Characterization : A study developed a new approach for the synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, improving upon existing methods. This compound was characterized using NMR, IR spectroscopy, and X-ray diffraction analysis (Ozerova et al., 2015).
Spectroscopic Studies : An experimental and theoretical study focused on 3,5-dimethyl-1H-pyrazole-1-carboxamidine and its cobalt and nickel complexes. This study provided insights into the vibrational properties and molecular interactions of the compound using FT-IR spectroscopy and DFT calculations (Pogány et al., 2008).
Complex Formation with Copper(II) : Research on the complex formation of copper(II) with various derivatives of 3,5-dimethylpyrazole-1-carboxamidine revealed insights into the geometry and stability of these complexes. The study also explored the thermal decomposition of these compounds (Szécsényi et al., 2003).
Amidination of Amines : A study optimized the synthesis of guanidines from amines using 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine. This research provided a detailed protocol for the preparation of guanidines, a class of compounds with various applications (Castillo-Meléndez & Golding, 2004).
Hypoglycemic Properties : Another study investigated the kinetics of hydrolysis of hypoglycemic 1-acyl 3,5-dimethylpyrazoles. This study helped in understanding the correlation between the hydrolysis rate of these compounds and their hypoglycemic activity (Forist & Weber, 1973).
Crystal Structure Analysis : The crystal structure of a copper(II) complex with 3,5-dimethyl-1H-pyrazole-1-carboxamidine was analyzed. This study provided detailed insights into the coordination chemistry of this compound (Jacimovic et al., 2009).
Biocompatibility in Dental Applications : A study on the biocompatibility of 3, 5-dimethyl-1-thiocarboxamide pyrazole, a derivative of this compound, focused on its use in dental composites. The research examined its effects on mechanical properties and biocompatibility in an animal model (Abaszadeh et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
3,5-Dimethylpyrazole-1-carboxamidine primarily targets the production of glyoxal and other reactive oxygen species (ROS) . It also interacts with amino acid residues in the enzyme’s active site .
Mode of Action
The compound inhibits the production of glyoxal and other ROS by interacting with its targets . It has been shown to inhibit the formation of amines and their degradation products by reacting with amino acid residues in the enzyme’s active site .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the production of glyoxal and other ROS . By inhibiting these pathways, the compound can prevent the formation of amines and their degradation products .
Pharmacokinetics
The inhibition constant (ki) for this compound was found to be 007 μM , indicating a strong interaction with its targets.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of lipid peroxidation in fat cells . This can potentially protect these cells from oxidative damage.
Analyse Biochimique
Biochemical Properties
3,5-Dimethylpyrazole-1-carboxamidine plays a significant role in biochemical reactions, particularly as a guanylating reagent for amines . It interacts with various enzymes and proteins, influencing their function and activity. For instance, it has been reported to interact with staphylococcal enterotoxin B, converting epsilon-amino groups and the N-terminal residue . These interactions can lead to changes in the conformation and solubility of the proteins, affecting their biochemical properties.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can impact enzyme function through protein cross-linking via the Maillard reaction . This cross-linking can alter enzyme activity, leading to changes in cellular metabolism and gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of its use. The compound’s guanylating properties allow it to modify amino groups in proteins, leading to changes in their structure and function . These modifications can result in enzyme inhibition or activation, ultimately affecting cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, which are important to consider in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or improved cellular function. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and cellular damage . Understanding the dosage thresholds is essential for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s guanylating properties allow it to participate in reactions that modify amino groups in metabolic enzymes, affecting their activity and the overall metabolic process . These interactions can lead to changes in metabolite levels and metabolic flux, influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for predicting the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within the cell . For instance, its interaction with staphylococcal enterotoxin B suggests that it may localize to regions where this protein is active, influencing its biochemical properties and cellular effects.
Propriétés
IUPAC Name |
3,5-dimethylpyrazole-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-4-3-5(2)10(9-4)6(7)8/h3H,1-2H3,(H3,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZRNXIMWKZADY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22907-04-6 (nitrate), 38184-47-3 (mononitrate), 40027-64-3 (mono-hydrochloride) | |
| Record name | 3,5-Dimethylpyrazole-1-carboxamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022906758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40177447 | |
| Record name | 3,5-Dimethylpyrazole-1-carboxamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22906-75-8 | |
| Record name | 3,5-Dimethylpyrazole-1-carboxamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022906758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC129885 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethylpyrazole-1-carboxamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIMETHYLPYRAZOLE-1-CARBOXAMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVV7S48NBR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3,5-Dimethylpyrazole-1-carboxamidine used in studying connective tissues?
A1: this compound (DMPC) plays a crucial role in quantifying secondary amine cross-links in collagen and elastin. This technique involves a two-step radioactive labeling process. First, primary amines like lysine and hydroxylysine undergo guanidination with DMPC []. This specificity towards primary amines makes DMPC a valuable tool in analyzing the cross-link composition of connective tissues.
Q2: Can you explain how this compound contributes to understanding the Maillard reaction in proteins?
A2: this compound has been investigated for its potential to inhibit the Maillard reaction, a complex series of reactions between sugars and proteins. Studies using ribonuclease A treated with glycating agents like methylglyoxal showed that while this compound could inhibit protein cross-linking, it did not necessarily prevent the loss of enzyme activity [, ]. This highlights the complex nature of the Maillard reaction and the role of this compound in its study.
Q3: Beyond its use in studying collagen and the Maillard reaction, are there other research applications of this compound?
A3: Yes, this compound has been explored as a reagent in the synthesis of other compounds. One example is its use in producing 4-(-guanidinoethyl)-17-methyl-4-aza-5-androstan-17-ol, a compound investigated for its antihypertensive properties []. This demonstrates the versatility of this compound as a chemical tool in various research areas.
Q4: Has the interaction of this compound with metals been investigated?
A4: Indeed, studies have explored the coordination chemistry of this compound with transition metals. For instance, research has characterized the complexes formed between this compound and cadmium(II) halides and zinc(II) chloride, providing insights into their structural and thermal properties []. These investigations expand our understanding of the reactivity and potential applications of this compound in materials science and coordination chemistry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

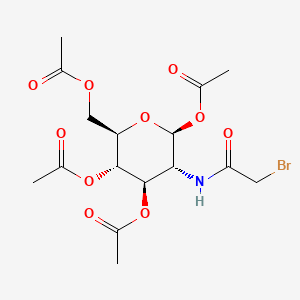
![1-(9,12-Dihydroxy-2,11a-dimethyl-1,2,3,4,7a,8,9,10,11,11a,12,13-dodecahydro-7H-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepin-14-yl)ethyl 2-ethyl-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B1195171.png)

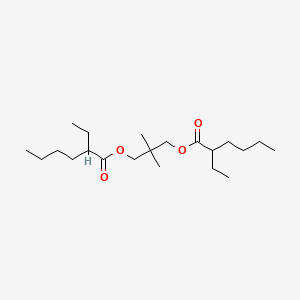
![(1R,5S,8S,10S)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1195174.png)


